molecular formula C11H16ClNO2S B6220797 3-(cyclopentanesulfonyl)aniline hydrochloride CAS No. 2751615-30-0

3-(cyclopentanesulfonyl)aniline hydrochloride

Cat. No. B6220797
CAS RN: 2751615-30-0
M. Wt: 261.8
InChI Key:
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Description

3-(Cyclopentanesulfonyl)aniline hydrochloride, also known as CPAS, is a versatile and powerful compound used in a variety of scientific research applications. CPAS is a white, crystalline solid that is soluble in water and various organic solvents. It is a sulfonamide derivative of aniline, and is widely used as a reagent in organic synthesis. CPAS is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

3-(cyclopentanesulfonyl)aniline hydrochloride is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 3-(cyclopentanesulfonyl)aniline hydrochloride is also used in the synthesis of a variety of heterocyclic compounds, including pyridines and quinolines. It is also used in the synthesis of a variety of substituted anilines.

Mechanism of Action

3-(cyclopentanesulfonyl)aniline hydrochloride is a nucleophilic reagent, meaning it reacts with nucleophilic substrates such as amines, alcohols, and carboxylic acids. It can be used to catalyze a variety of reactions, including the condensation of aldehydes and ketones to form amides, the formation of esters from carboxylic acids and alcohols, and the formation of amines from aldehydes and ketones.
Biochemical and Physiological Effects
3-(cyclopentanesulfonyl)aniline hydrochloride is widely used as a reagent in organic synthesis. It is not known to have any biological activity, and is not known to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

3-(cyclopentanesulfonyl)aniline hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. It is also relatively easy to handle, and can be stored at room temperature. 3-(cyclopentanesulfonyl)aniline hydrochloride also has a relatively low toxicity, making it safe to use in laboratory experiments.
However, 3-(cyclopentanesulfonyl)aniline hydrochloride also has some limitations. It is not very soluble in water, and can be difficult to dissolve in organic solvents. It is also not very stable in the presence of acids and bases, and can decompose when exposed to extreme temperatures.

Future Directions

There are a number of potential future directions for the use of 3-(cyclopentanesulfonyl)aniline hydrochloride. For example, 3-(cyclopentanesulfonyl)aniline hydrochloride could be used to synthesize a variety of heterocyclic compounds, such as pyridines, quinolines, and substituted anilines. It could also be used to synthesize a variety of pharmaceuticals, agrochemicals, and dyes. Additionally, 3-(cyclopentanesulfonyl)aniline hydrochloride could be used to catalyze a variety of reactions, such as the condensation of aldehydes and ketones to form amides, the formation of esters from carboxylic acids and alcohols, and the formation of amines from aldehydes and ketones. Finally, 3-(cyclopentanesulfonyl)aniline hydrochloride could be used to synthesize a variety of novel compounds, such as polymers, surfactants, and catalysts.

Synthesis Methods

3-(cyclopentanesulfonyl)aniline hydrochloride can be synthesized by the reaction of aniline with cyclopentanesulfonyl chloride in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures. The reaction is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopentanesulfonyl)aniline hydrochloride involves the reaction of aniline with cyclopentanesulfonyl chloride in the presence of a base to form the intermediate 3-(cyclopentanesulfonyl)aniline, which is then reacted with hydrochloric acid to form the final product.", "Starting Materials": [ "Aniline", "Cyclopentanesulfonyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Aniline is added to a solution of cyclopentanesulfonyl chloride in an organic solvent such as dichloromethane.", "Step 2: A base such as triethylamine is added to the reaction mixture to facilitate the reaction.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The organic layer is separated and washed with water to remove any impurities.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the intermediate 3-(cyclopentanesulfonyl)aniline.", "Step 6: The intermediate is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 7: The resulting precipitate is filtered and washed with water to obtain the final product, 3-(cyclopentanesulfonyl)aniline hydrochloride." ] }

CAS RN

2751615-30-0

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.8

Purity

95

Origin of Product

United States

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